5(S)-HPETE

GPCR Pharmacology Inflammation Eicosanoid Signaling

5(S)-HPETE, or 5(S)-hydroperoxyeicosatetraenoic acid, is the primary monohydroperoxy polyunsaturated fatty acid (PUFA) product generated from arachidonic acid by the enzyme 5-lipoxygenase (5-LOX). This enzymatic reaction represents the committed and rate-limiting step in the biosynthesis of pro-inflammatory leukotrienes.

Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
CAS No. 71774-08-8
Cat. No. B032425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(S)-HPETE
CAS71774-08-8
Synonyms5-HPETE
5-hydroperoxy-6,8,11,14-eicosatetraenoic acid
6,8,11,14-eicosatetraenoic acid 5-hydroperoxide
arachidonic acid 5-hydroperoxide
cis,trans-5-hydroperoxy-6,8,11,14-eicosatetraenoic acid
Molecular FormulaC20H32O4
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)OO
InChIInChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h6-7,9-10,12-14,16,19,23H,2-5,8,11,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-14+/t19-/m1/s1
InChIKeyJNUUNUQHXIOFDA-JGKLHWIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

5(S)-HPETE (CAS 71774-08-8): Essential Eicosanoid Intermediate for Leukotriene Pathway Research and Procurement


5(S)-HPETE, or 5(S)-hydroperoxyeicosatetraenoic acid, is the primary monohydroperoxy polyunsaturated fatty acid (PUFA) product generated from arachidonic acid by the enzyme 5-lipoxygenase (5-LOX) . This enzymatic reaction represents the committed and rate-limiting step in the biosynthesis of pro-inflammatory leukotrienes [1]. The compound is characterized by its specific (S)-stereochemistry at the C-5 position and a defined (6E,8Z,11Z,14Z) tetraene geometry, which is critical for its subsequent enzymatic processing [2]. Its principal biological role is to serve as the immediate and obligatory precursor for the epoxide leukotriene A4 (LTA4), the common intermediate from which all bioactive cysteinyl leukotrienes and leukotriene B4 are derived .

5(S)-HPETE Procurement Risks: Why Stereochemistry and Peroxide Functionality Preclude Interchangeability


Generic or 'in-class' substitution with structurally similar lipids is not scientifically valid due to the confluence of two non-negotiable properties: absolute stereospecificity and a unique, reactive hydroperoxide functional group. 5(S)-HPETE's biological activity and metabolic fate are dictated by its (S)-enantiomeric configuration at C-5; the (R)-enantiomer is a rare, species-specific product with different biological properties and cannot be metabolized by the same enzymatic machinery [1]. Furthermore, unlike its reduced metabolite 5(S)-HETE or other HPETE isomers (e.g., 15(S)-HPETE), 5(S)-HPETE uniquely serves as the obligate substrate for the bifunctional 5-LOX enzyme to produce the highly unstable epoxide LTA4, a critical branch point in eicosanoid biosynthesis [2]. This dual role—as both a direct agonist for the OXE receptor and the sole gateway to the leukotriene cascade—is exclusive to the 5(S)-HPETE structure and cannot be replicated by any other lipid mediator or its own reduced analog [3].

Quantitative Differentiation Guide for 5(S)-HPETE: Head-to-Head Evidence for Scientific Selection


Direct Agonism of OXER1: Superior Potency vs. Metabolite 5(S)-HETE

5(S)-HPETE demonstrates direct and potent agonism of the Oxoeicosanoid Receptor 1 (OXER1), with a potency that significantly surpasses its primary reduced metabolite, 5(S)-HETE. This indicates a distinct, non-redundant signaling role for the hydroperoxide precursor [1].

GPCR Pharmacology Inflammation Eicosanoid Signaling

Enzymatic Fate Divergence: 5-LOX Utilization as Exclusive LTA4 Synthase Substrate

5(S)-HPETE is the only eicosanoid that serves as a substrate for the LTA4 synthase activity of 5-lipoxygenase (5-LOX), the reaction that commits it to the pro-inflammatory leukotriene pathway. The reduced metabolite, 5(S)-HETE, is not a substrate for this critical enzymatic transformation [1].

Enzymology Lipid Biochemistry Leukotriene Synthesis

Differential Expression as a 5-LOX Pathway Biomarker vs. Non-Enzymatic Isomers

Unlike the non-enzymatically formed (±)5-HETE racemic mixture, the presence of 5(S)-HPETE is a direct and specific biomarker for cellular 5-lipoxygenase (5-LOX) activity. Its detection is not confounded by non-specific lipid peroxidation, as shown in comparative cellular assays [1].

Lipidomics Biomarker Discovery Enzymatic Assays

Regioisomeric Specificity: 5(S)-HPETE Exhibits 5-LOX Specificity vs. 15-LOX Product 15(S)-HPETE

As the specific product of 5-LOX, 5(S)-HPETE provides a distinct mechanistic probe compared to other HPETE regioisomers. For example, 15(S)-HPETE, a product of the 15-LOX pathway, has an opposing role, demonstrating anti-angiogenic properties and upregulating endothelial adhesion molecules like CD31 and E-selectin . This contrasts with the pro-inflammatory leukotriene cascade initiated by 5(S)-HPETE.

Lipoxygenase Isoforms Enzymatic Specificity Cell Signaling

Procurement-Driven Application Scenarios for 5(S)-HPETE in Research and Development


In Vitro Reconstitution of the Leukotriene Biosynthetic Pathway

5(S)-HPETE is the essential and non-substitutable substrate for in vitro assays designed to reconstitute the committed step of leukotriene biosynthesis. As demonstrated by its exclusive conversion to LTA4 by the 5-LOX enzyme [1], researchers studying the formation of LTB4, LTC4, or the function of enzymes like LTA4 hydrolase and LTC4 synthase require 5(S)-HPETE, as its reduced counterpart 5(S)-HETE cannot be processed by 5-LOX to initiate this cascade.

Functional Characterization of the OXE Receptor (OXER1) Signaling

For pharmacologists and cell biologists investigating OXER1, a GPCR implicated in eosinophilic inflammation and cancer, 5(S)-HPETE serves as a direct and potent agonist with an EC50 of 19 nM [1]. This ~74-fold higher potency relative to 5(S)-HETE makes it the superior tool compound for activating the receptor in functional assays (e.g., GTPγS binding, Ca2+ flux, chemotaxis) and for establishing selective OXER1 antagonist pharmacology.

Quantitative LC-MS/MS Assay Development for 5-LOX Activity Profiling

Analytical chemists and drug metabolism scientists rely on enantiomerically pure 5(S)-HPETE as the primary reference standard for developing and validating LC-MS/MS methods to quantify 5-lipoxygenase (5-LOX) activity [1]. Its use is critical for distinguishing enzymatic product formation from background levels of racemic HETEs generated by non-specific oxidation, ensuring accurate determination of enzyme kinetics (e.g., Vmax, Km) and high-fidelity screening of 5-LOX inhibitors.

Stereospecific Synthesis and Method Development for Labile Hydroperoxides

The total synthesis of 5(S)-HPETE has been a benchmark for developing new methodologies for constructing enantiomerically pure, unsaturated hydroperoxides [1]. For synthetic organic chemists, 5(S)-HPETE serves as a valuable reference standard and target for testing novel chemoenzymatic and peroxycarbenium-mediated bond-forming strategies designed to handle and preserve the highly reactive and stereospecific hydroperoxy moiety, techniques applicable to other biologically relevant lipid peroxides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5(S)-HPETE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.